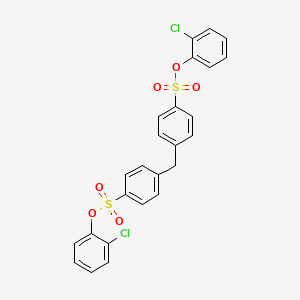
bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate
説明
Bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate, also known as Mitotane, is a synthetic chemical compound that is used in the treatment of adrenocortical carcinoma, a rare type of cancer that affects the adrenal glands. Mitotane is a potent adrenolytic agent that acts by destroying the cells of the adrenal cortex, which are responsible for producing hormones such as cortisol and aldosterone.
作用機序
Bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate acts by selectively destroying the cells of the adrenal cortex, which are responsible for producing cortisol and other hormones. bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate is taken up by the adrenal cortex cells, where it accumulates and causes damage to the endoplasmic reticulum and mitochondria, leading to cell death. bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate also inhibits the synthesis of cholesterol, which is a precursor of cortisol.
Biochemical and Physiological Effects:
bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate has been shown to reduce the levels of cortisol and other hormones in the blood, leading to the regression of adrenocortical carcinoma and the improvement of symptoms in patients with Cushing's syndrome. bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate can also cause side effects such as nausea, vomiting, diarrhea, and liver toxicity.
実験室実験の利点と制限
Bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate is a potent adrenolytic agent that can be used to study the physiology and biochemistry of the adrenal cortex. bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate can be used to induce adrenal insufficiency in animal models, allowing researchers to study the effects of cortisol deficiency on various physiological processes. However, bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate is a toxic compound that requires careful handling and disposal, and its use in lab experiments should be strictly regulated.
将来の方向性
There are several future directions for research on bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate. One area of interest is the development of new formulations of bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of patients to bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate therapy. Finally, there is a need for further studies on the long-term effects of bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate on the adrenal gland and other organs.
Conclusion:
bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate is a synthetic compound that is used in the treatment of adrenocortical carcinoma and Cushing's syndrome. bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate acts by selectively destroying the cells of the adrenal cortex, leading to the reduction of cortisol and other hormones in the blood. bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate has been extensively studied for its use in clinical trials, and its biochemical and physiological effects have been well documented. bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
科学的研究の応用
Bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate has been extensively studied for its use in the treatment of adrenocortical carcinoma. Clinical trials have shown that bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate can induce remission in up to 30% of patients with advanced adrenocortical carcinoma. bis(2-chlorophenyl) 4,4'-methylenedibenzenesulfonate is also used in the treatment of Cushing's syndrome, a hormonal disorder that results from the overproduction of cortisol by the adrenal glands.
特性
IUPAC Name |
(2-chlorophenyl) 4-[[4-(2-chlorophenoxy)sulfonylphenyl]methyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2O6S2/c26-22-5-1-3-7-24(22)32-34(28,29)20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)35(30,31)33-25-8-4-2-6-23(25)27/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETUUAMJEHUXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)S(=O)(=O)OC4=CC=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide](/img/structure/B4839142.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4839148.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[({2-[(4-ethylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4839152.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]pentanamide](/img/structure/B4839172.png)
![N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide](/img/structure/B4839180.png)
![methyl 3-{[(2,6-dimethyl-4-morpholinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4839186.png)
![2-(4-bromophenyl)-5-[(4-phenoxybutyl)thio]-1,3,4-oxadiazole](/img/structure/B4839187.png)
![4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4839193.png)
![N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4839198.png)
![2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4839204.png)
![2-(2-chloro-5-methylphenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide](/img/structure/B4839208.png)
![N-(diphenylmethyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4839212.png)
![methyl 1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinate](/img/structure/B4839215.png)